

# Spectroscopic comparison of potassium chromate and potassium dichromate solutions

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## Compound of Interest

Compound Name: Potassium chromate

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A Spectroscopic Comparison of **Potassium Chromate** and Potassium Dichromate Solutions

This guide provides an objective comparison of the spectroscopic properties of **potassium chromate** ( $\text{K}_2\text{CrO}_4$ ) and potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ ) solutions. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed protocols for analysis.

## Introduction

**Potassium chromate** and potassium dichromate are two chromium(VI) compounds that exhibit distinct colors in aqueous solutions due to the presence of the chromate ( $\text{CrO}_4^{2-}$ ) and dichromate ( $\text{Cr}_2\text{O}_7^{2-}$ ) ions, respectively. The vibrant yellow of a chromate solution and the deep orange of a dichromate solution are a result of ligand-to-metal charge transfer (LMCT), an electronic transition where electrons move from the oxygen ligands to the central chromium atom.<sup>[1]</sup> This process leads to the absorption of light in the visible spectrum, resulting in their characteristic colors.<sup>[1]</sup>

A key feature of these solutions is the pH-dependent equilibrium between the chromate and dichromate ions.<sup>[2][3]</sup> In alkaline solutions, the equilibrium shifts to favor the formation of the yellow chromate ion, while in acidic solutions, the orange dichromate ion predominates.<sup>[2][4]</sup> This reversible interconversion can be monitored and quantified using UV-Visible spectrophotometry.<sup>[2]</sup>

## Spectroscopic Properties: A Quantitative Comparison

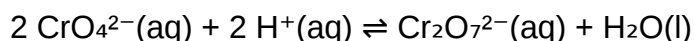
The distinct spectroscopic properties of the chromate and dichromate ions allow for their individual quantification. The chromate ion has a strong absorption maximum in the ultraviolet region, while the dichromate ion displays characteristic absorption bands in both the UV and visible regions.<sup>[2]</sup>

Ion	Chemical Formula	Color in Solution	Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	Molar Absorptivity ( $\epsilon$ ) at $\lambda_{\text{max}}$	Conditions
Chromate	$\text{CrO}_4^{2-}$	Yellow	~372-373 nm	~4815 L mol <sup>-1</sup> cm <sup>-1</sup>	Alkaline (pH $\geq$ 8)
Dichromate	$\text{Cr}_2\text{O}_7^{2-}$	Orange	~350 nm and ~450 nm	Varies with concentration	Acidic (pH $\leq$ 6)

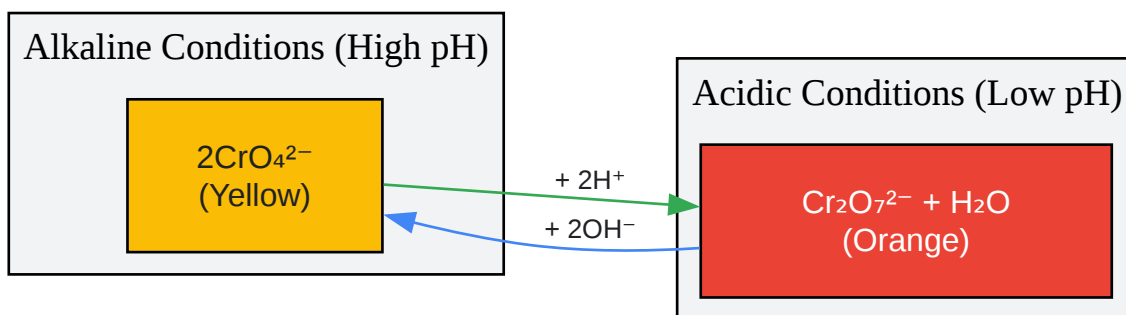
Note: The exact  $\lambda_{\text{max}}$  and molar absorptivity values can vary slightly depending on the solvent, pH, and concentration.<sup>[5][6]</sup>

## pH-Dependent Equilibrium

The chemical equilibrium between chromate and dichromate ions is governed by the following reaction:<sup>[2]</sup>



The diagram below illustrates this pH-dependent relationship.



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Caption: pH-dependent equilibrium between chromate and dichromate ions.

## Experimental Protocols

### Preparation of Standard Solutions

Reagents and Materials:

- **Potassium chromate** ( $\text{K}_2\text{CrO}_4$ ), analytical grade
- Potassium dichromate ( $\text{K}_2\text{Cr}_2\text{O}_7$ ), analytical grade
- Hydrochloric acid (HCl) or Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), 1 M solution
- Sodium hydroxide (NaOH), 1 M solution
- Deionized or distilled water
- Volumetric flasks and pipettes

Procedure:

- **Stock Solution Preparation:** To prepare a stock solution (e.g., 1000 mg/L Cr(VI)), accurately weigh the required amount of  $\text{K}_2\text{CrO}_4$  or  $\text{K}_2\text{Cr}_2\text{O}_7$  and dissolve it in a 1 L volumetric flask with deionized water.
- **Working Standards:** Prepare a series of working standard solutions by serial dilution of the stock solution into volumetric flasks.<sup>[7]</sup>

## UV-Visible Spectrophotometric Analysis

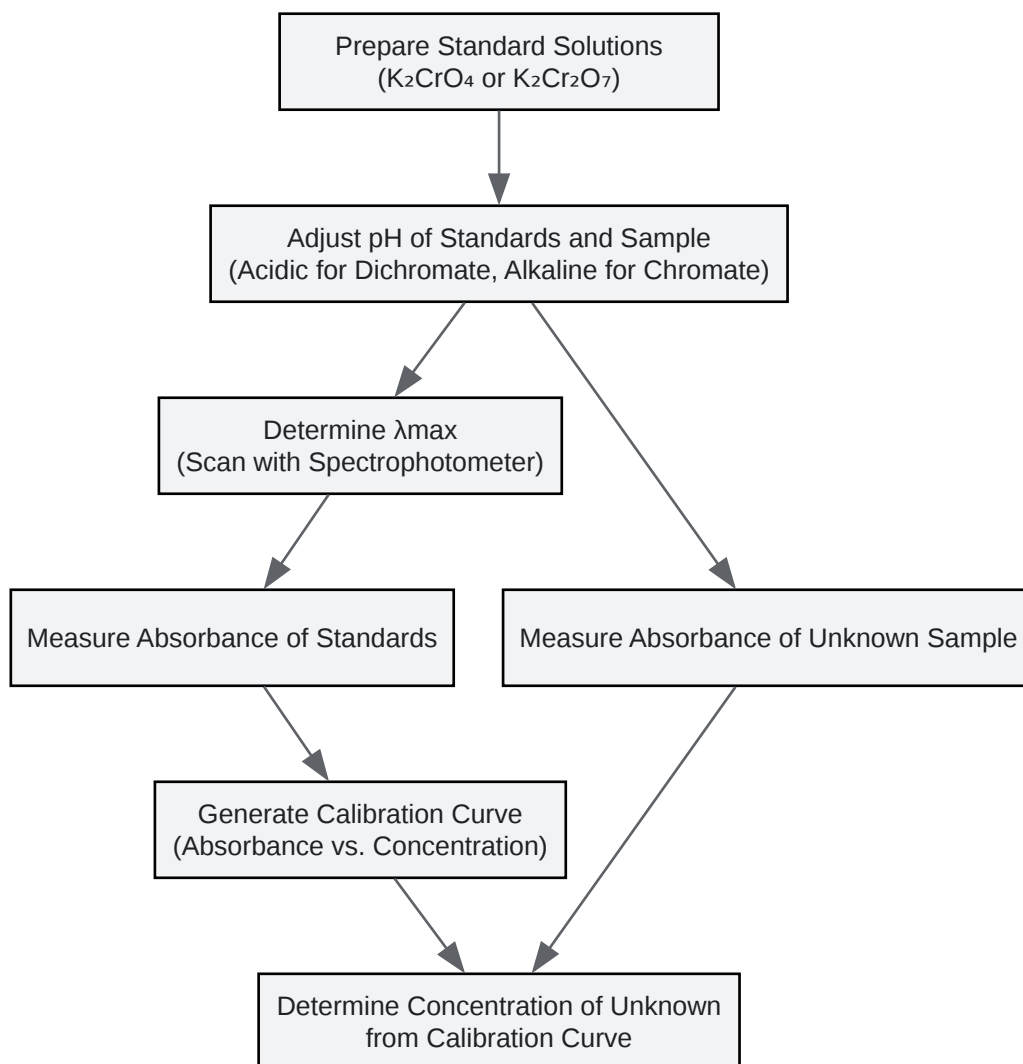
### Equipment:

- UV-Visible Spectrophotometer capable of measurements in the UV-Vis range.

### Procedure:

- **Wavelength Selection:** Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for both chromate and dichromate solutions by scanning across the UV-Vis spectrum.<sup>[7]</sup> For chromate analysis in alkaline conditions ( $\text{pH} \geq 8$ ), use a wavelength of approximately 372 nm. For dichromate analysis in acidic conditions ( $\text{pH} \leq 6$ ), use a wavelength of approximately 350 nm.<sup>[6]</sup>
- **pH Adjustment:** Adjust the pH of the standard solutions and samples to be analyzed using dilute HCl/H<sub>2</sub>SO<sub>4</sub> or NaOH to ensure the desired chromium species is present.<sup>[6]</sup>
- **Blank Measurement:** Use a blank solution (deionized water with its pH adjusted to match the samples) to zero the spectrophotometer.<sup>[8]</sup>
- **Absorbance Measurement:** Measure the absorbance of each standard solution and the unknown sample at the selected  $\lambda_{\text{max}}$ .
- **Calibration Curve:** Create a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations. The plot should be linear and follow the Beer-Lambert law.
- **Concentration Determination:** Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve.<sup>[8]</sup>

The experimental workflow for determining the concentration of chromate or dichromate in a sample is illustrated below.



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Caption: Experimental workflow for spectrophotometric analysis.

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